molecular formula C16H11F3N2O3 B2688286 (2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 314251-27-9

(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2688286
CAS RN: 314251-27-9
M. Wt: 336.27
InChI Key: OYVQTRILTPQRGA-CMDGGOBGSA-N
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Description

(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, commonly known as NITD-008, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various viral infections. NITD-008 is a member of the family of diarylethenes, which are known for their photochromic properties.

Scientific Research Applications

Crystal Structure Analysis

  • The compound 2-Nitro-N-(4-nitrophenyl)benzamide, a related chemical, was studied for its crystal structure, offering insights into molecular configurations and interactions, which are fundamental in understanding the physical and chemical properties of similar compounds (Saeed, Hussain, & Flörke, 2008).

Synthesis of Precursors and Derivatives

  • The synthesis of tryptophan precursors and indole derivatives from 2-(2-Nitrophenyl)-1,3-propanediol indicates the potential of related nitrophenyl compounds in creating biologically significant molecules (Tanaka, Yasuo, & Torii, 1989).

Anti-Inflammatory Potential

  • N-Arylcinnamamide derivatives, a category which includes compounds similar to (2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, have demonstrated significant anti-inflammatory effects. These compounds have been found to inhibit NF-κB activation, suggesting potential therapeutic applications (Hošek et al., 2019).

Antimalarial Activity

  • Certain N-Phenyl-Substituted Cinnamanilides have shown promising antimalarial activity. This includes compounds structurally similar to (2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, highlighting their potential in antimalarial drug development (Kos et al., 2022).

Corrosion Inhibition

  • N-Phenyl-benzamide derivatives, including those with nitro groups, have been studied for their efficacy in inhibiting corrosion of metals in acidic environments. These studies provide insights into the applications of similar compounds in material science and engineering (Mishra et al., 2018).

properties

IUPAC Name

(E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3/c17-16(18,19)12-5-3-4-11(10-12)8-9-15(22)20-13-6-1-2-7-14(13)21(23)24/h1-10H,(H,20,22)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVQTRILTPQRGA-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

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